1,3-bis(1-phenylvinyl)benzene

Catalog No.
S1906516
CAS No.
34241-86-6
M.F
C22H18
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-bis(1-phenylvinyl)benzene

CAS Number

34241-86-6

Product Name

1,3-bis(1-phenylvinyl)benzene

IUPAC Name

1,3-bis(1-phenylethenyl)benzene

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C22H18/c1-17(19-10-5-3-6-11-19)21-14-9-15-22(16-21)18(2)20-12-7-4-8-13-20/h3-16H,1-2H2

InChI Key

YVWBWDZQFGXBOT-UHFFFAOYSA-N

SMILES

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3

Application in Blue Phase Liquid Crystal Composition

Specific Scientific Field: This application falls under the field of Material Science and Chemistry, specifically in the study of Liquid Crystals .

Methods of Application: A number of BPEBs and their analogues with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups have been synthesized . The effects of the different substituents on their properties such as thermal behavior of melting point and clearing point, the temperature of nematic phase, optical anisotropy and dielectric anisotropy have been well investigated .

Results or Outcomes: Some BPEBs have a wide range of the nematic phase temperature with high optical anisotropy (Δ n) and acceptable dielectric anisotropy (Δɛ), which have been applied as the crucial compositions to constitute a liquid crystal mixture having the properties of Δɛ = 29.0 and Δ n = 0.283 at 25 °C . With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .

Application in Organic Electronics

Specific Scientific Field: This application falls under the field of Electronics and Material Science, specifically in the study of Organic Electronics.

Results or Outcomes: It has been shown to exhibit good electron transport properties, making it promising for use in organic field-effect transistors (OFETs) and solar cells.

Application in Polymer Science

Specific Scientific Field: This application falls under the field of Polymer Science .

Summary of the Application: “Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of polyisobutylene-based block copolymers with precisely controlled architecture by living cationic polymerization .

Application in Synthesis of Phase-Separated Super-H-Shaped Triblock Architectures

Specific Scientific Field: This application falls under the field of Polymer Chemistry .

Summary of the Application: “Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of phase-separated super-H-shaped triblock architectures: poly (l-lactide) grafted from telechelic polyisoprene .

Methods of Application: Using “Benzene, 1,3-bis(1-phenylethenyl)-”, isoprene was polymerized in cyclohexane, yielding a high content of 1,4-PI units of 93% . Subsequently, 3 hydroxyl groups were introduced simultaneously both in α- and ω-position by means of end-functionalization of the living anionic di-lithiated polyisoprene (PI) chains with 1,2-isopropylidene glyceryl glycidyl ether (IGG) and subsequent acidic deprotection .

Results or Outcomes: The resulting hexa-hydroxy functional PI-macroinitiators were then used to initiate L -lactide (LLA) in a DBU-catalysed polymerisation, ultimately yielding super-H-shaped (PLLA) 3 - b -PI- b - (PLLA) 3 triblock structures with molecular weights of 23–49 kg mol −1 . Thermal characterisation revealed two distinct glass transition temperatures ( Tg ), indicating phase separation .

Application in Organic Field-Effect Transistors (OFETs) and Solar Cells

Specific Scientific Field: This application falls under the field of Organic Electronics.

Summary of the Application: “Benzene, 1,3-bis(1-phenylethenyl)-” has been shown to exhibit good electron transport properties, making it promising for use in organic field-effect transistors (OFETs) and solar cells.

Results or Outcomes: It has been shown to exhibit good electron transport properties.

Application in the Synthesis of Polystyrene

Summary of the Application: “Benzene, 1,3-bis(1-phenylethenyl)-” is a monomer that polymerizes with cationic polymerization to form polystyrene .

Application in Synthesis of Complex Triblock Copolymer Structures

Summary of the Application: “Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of complex triblock copolymer structures . Specifically, it is used in the synthesis of phase-separated super-H-shaped triblock architectures: poly (l-lactide) grafted from telechelic polyisoprene .

Application in Optical Devices and Sensors

Specific Scientific Field: This application falls under the field of Optical Electronics.

1,3-bis(1-phenylvinyl)benzene is an organic compound with the molecular formula C22H18. It features a biphenyl structure where two phenylvinyl groups are attached to a central benzene ring. This compound is notable for its potential applications in materials science and organic electronics due to its unique electronic properties and structural characteristics. The compound's melting point ranges from 46 to 48 °C, and it has a predicted boiling point of approximately 425.6 °C .

, particularly involving electron transfer. It has been shown to react with alkali metals such as lithium, sodium, and potassium, indicating its ability to participate in electron transfer processes . Additionally, it can undergo polymerization reactions under specific conditions, leading to the formation of larger macromolecules .

The synthesis of 1,3-bis(1-phenylvinyl)benzene can be achieved through several methods:

  • Electrophilic Aromatic Substitution: This method involves the reaction of phenylvinyl halides with benzene in the presence of a catalyst.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Stille coupling can be employed to connect phenylvinyl groups to a benzene core.
  • Anionic Polymerization: This method has been extended to produce polymers from 1,3-bis(1-phenylvinyl)benzene .

1,3-bis(1-phenylvinyl)benzene has potential applications in various fields:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Material Science: The compound can be used in the development of advanced materials due to its structural stability and reactivity.
  • Polymer Chemistry: It serves as a precursor for synthesizing branched polymers through anionic polymerization .

Interaction studies involving 1,3-bis(1-phenylvinyl)benzene primarily focus on its reactivity with electron transfer reagents. The compound's ability to engage in electron transfer reactions suggests potential uses in redox-active materials and sensors . Further studies are warranted to explore its interactions with biological systems or other chemical entities.

Several compounds share structural similarities with 1,3-bis(1-phenylvinyl)benzene. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1,4-Bis(phenylethynyl)benzeneBis(phenylethynyl)Higher stability due to symmetrical structure
1,3-Bis(phenylethynyl)benzeneBis(phenylethynyl)Exhibits different electronic properties
4,4'-Bis(phenylethynyl)biphenylBiphenyl derivativeEnhanced thermal stability

Uniqueness of 1,3-bis(1-phenylvinyl)benzene

The uniqueness of 1,3-bis(1-phenylvinyl)benzene lies in its specific arrangement of phenylvinyl groups that provides distinctive electronic properties compared to other similar compounds. Its ability to participate in diverse

XLogP3

7.2

Other CAS

34241-86-6

Wikipedia

Benzene, 1,3-bis(1-phenylethenyl)-

General Manufacturing Information

Benzene, 1,3-bis(1-phenylethenyl)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-04-14

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